molecular formula C21H14Cl2F6N4O B11672172 3-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

3-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B11672172
M. Wt: 523.3 g/mol
InChI Key: MAZGPUSOKNODDW-UHFFFAOYSA-N
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Description

3-CHLORO-N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-5-PHENYL-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CHLORO-N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-5-PHENYL-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidine core and subsequent functionalization with halogen atoms. Common synthetic routes may include:

    Cyclization Reactions: Formation of the pyrazolo[1,5-a]pyrimidine core through cyclization of appropriate precursors.

    Halogenation: Introduction of chlorine and trifluoromethyl groups using reagents such as N-chlorosuccinimide (NCS) and trifluoromethyl iodide (CF3I).

    Amidation: Formation of the carboxamide group through reaction with appropriate amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve high yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-CHLORO-N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-5-PHENYL-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Substitution Reactions: Halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: Formation of new carbon-carbon or carbon-heteroatom bonds using coupling reagents such as palladium catalysts.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or alkoxy derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.

Scientific Research Applications

3-CHLORO-N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-5-PHENYL-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 3-CHLORO-N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-5-PHENYL-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Disrupting Cellular Functions: Affecting cellular functions such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Similar Compounds

    Fluazinam: A related compound with similar halogenation and trifluoromethyl groups, used as a fungicide.

    Trifluoromethylpyridine Derivatives: Compounds with trifluoromethyl and pyridine moieties, used in agrochemicals and pharmaceuticals.

Uniqueness

3-CHLORO-N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-5-PHENYL-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE stands out due to its unique combination of halogen atoms and the pyrazolo[1,5-a]pyrimidine core, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H14Cl2F6N4O

Molecular Weight

523.3 g/mol

IUPAC Name

3-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C21H14Cl2F6N4O/c22-12-7-6-11(20(24,25)26)8-14(12)31-19(34)17-16(23)18-30-13(10-4-2-1-3-5-10)9-15(21(27,28)29)33(18)32-17/h1-8,13,15,30H,9H2,(H,31,34)

InChI Key

MAZGPUSOKNODDW-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=C(C(=NN2C1C(F)(F)F)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)Cl)C4=CC=CC=C4

Origin of Product

United States

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